molecular formula C15H16N2O B1272702 3-amino-N-(1-phenylethyl)benzamide CAS No. 85592-79-6

3-amino-N-(1-phenylethyl)benzamide

Cat. No. B1272702
CAS RN: 85592-79-6
M. Wt: 240.3 g/mol
InChI Key: ZNBFXLWERBRCIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide frameworks in drug chemistry . Similarly, the synthesis of secondary amide compounds such as 3-Acetoxy-2-methyl-N-(phenyl)benzamide demonstrates the ability to create complex molecules with potential for further chemical modifications . Additionally, efficient procedures for synthesizing N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds have been reported, which are valuable as intermediates for new heterocyclic series .

Molecular Structure Analysis

The molecular structures of benzamide derivatives are characterized using various analytical techniques. For example, the crystallographic studies of 3-Acetoxy-2-methyl-N-(phenyl)benzamide revealed that it crystallized in the orthorhombic system, and its supramolecular structures were stabilized by hydrogen bonds and C-H...π interactions . Such detailed structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions. The synthesis of N-substituted imidazolylbenzamides, for instance, involves the use of the 1H-imidazol-1-yl moiety as a replacement for other functional groups to produce compounds with class III electrophysiological activity . This showcases the reactivity of the benzamide moiety and its utility in creating pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intramolecular and intermolecular interactions, as observed in the crystallographic studies of synthesized benzamides, play a significant role in determining their physical state, solubility, and reactivity . These properties are essential for the practical application of benzamide derivatives in medicinal chemistry and material science.

Scientific Research Applications

Application in Chemical Synthesis

  • Field : Chemistry
  • Summary : “3-amino-N-(1-phenylethyl)benzamide” is a chemical compound with the CAS Number: 85592-79-6 and a molecular weight of 240.3 . It is used in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out. Unfortunately, the exact procedures are not provided in the source .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis process. The compound could potentially be used as an intermediate in the synthesis of a variety of other compounds .

Application in Antioxidant and Antibacterial Activities

  • Field : Biology
  • Summary : Benzamide compounds, which include “3-amino-N-(1-phenylethyl)benzamide”, have been found to have antioxidant and antibacterial activities .
  • Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Application in Industrial Sectors

  • Field : Industrial Chemistry
  • Summary : Amide compounds, including “3-amino-N-(1-phenylethyl)benzamide”, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
  • Methods of Application : The specific methods of application would depend on the particular industrial process being carried out. Unfortunately, the exact procedures are not provided in the source .
  • Results or Outcomes : The outcomes would also depend on the specific industrial process. The compound could potentially be used as an additive or intermediate in these industries .

Application in Drug Discovery

  • Field : Pharmaceutical Sciences
  • Summary : Amide compounds, including “3-amino-N-(1-phenylethyl)benzamide”, have been used in drug discovery .
  • Methods of Application : The specific methods of application would depend on the particular drug discovery process being carried out. Unfortunately, the exact procedures are not provided in the source .
  • Results or Outcomes : The outcomes would also depend on the specific drug discovery process. The compound could potentially be used as a lead compound in the discovery of new drugs .

Application in Continuous Synthesis

  • Field : Chemical Engineering
  • Summary : “3-amino-N-(1-phenylethyl)benzamide” can be used in continuous synthesis processes .
  • Methods of Application : The specific methods of application would depend on the particular continuous synthesis process being carried out. Unfortunately, the exact procedures are not provided in the source .
  • Results or Outcomes : The outcomes would also depend on the specific continuous synthesis process. The compound could potentially be used as an intermediate in these processes .

Application in Safety and Handling Procedures

  • Field : Industrial Safety
  • Summary : “3-amino-N-(1-phenylethyl)benzamide” is used in safety and handling procedures in various industries .
  • Methods of Application : The specific methods of application would depend on the particular safety and handling procedures being carried out. Unfortunately, the exact procedures are not provided in the source .
  • Results or Outcomes : The outcomes would also depend on the specific safety and handling procedures. The compound could potentially be used as a reference material in these procedures .

Safety And Hazards

While specific safety and hazard information for “3-amino-N-(1-phenylethyl)benzamide” was not found in the search results, benzamides in general should be handled with care. They should not be ingested, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

3-amino-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFXLWERBRCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385560
Record name 3-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1-phenylethyl)benzamide

CAS RN

85592-79-6
Record name 3-Amino-N-(1-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85592-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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